molecular formula C19H24N6O3 B2955462 N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide CAS No. 2034337-85-2

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B2955462
CAS No.: 2034337-85-2
M. Wt: 384.44
InChI Key: JIMCEIBNOLIALC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H24N6O3 and its molecular weight is 384.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have synthesized novel derivatives incorporating the pyrazolopyrimidine structure, demonstrating their potential as anticancer and anti-inflammatory agents. A notable study synthesized a series of compounds to evaluate their cytotoxic and 5-lipoxygenase inhibition activities, highlighting the structure-activity relationship (SAR) and the potential for further drug development (Rahmouni et al., 2016).

Antimicrobial Activity

The antimicrobial potential of new heterocycles incorporating the pyrazolopyridine moiety has been investigated, with studies demonstrating the synthesis of compounds displaying promising antimicrobial activities against a range of pathogens. This research emphasizes the versatility of the chemical structure in generating compounds with significant biological activities (Abu-Melha, 2013).

Heterocyclization Reactions

Explorations into heterocyclization reactions involving derivatives of aminopyrazoles and N-arylmaleimides have revealed multiple possible directions for synthesizing pyrazolopyrimidine-7-carboxamides and pyrazolo[3,4-b]pyridine-4-carboxamides. This research provides insight into the complexity and potential of utilizing this compound in synthesizing diverse heterocyclic compounds (Rudenko et al., 2011).

Antioxidant, Antitumor, and Antimicrobial Activities

The compound's derivatives have been synthesized and evaluated for their antioxidant, antitumor, and antimicrobial activities, showcasing the potential for developing new therapeutic agents with multiple biological activities. This research highlights the compound's utility in creating bioactive molecules for various medical applications (El‐Borai et al., 2013).

Utility in Heterocyclic Synthesis

The use of enaminonitriles in heterocyclic synthesis to create new pyrazole, pyridine, and pyrimidine derivatives illustrates the compound's versatility in organic synthesis. This work contributes to the field of medicinal chemistry by providing new pathways for synthesizing heterocyclic compounds with potential therapeutic applications (Fadda et al., 2012).

Mechanism of Action

Target of Action

The compound, also known as PLX51107, is a potent and selective inhibitor of the bromodomain and extraterminal (BET) protein family . The BET proteins are a group of proteins that recognize acetylated lysine residues, playing a crucial role in regulating gene expression.

Mode of Action

binding to the bromodomains of BET proteins , preventing them from recognizing acetylated lysine residues. This disrupts the normal function of these proteins, leading to changes in gene expression .

Biochemical Pathways

Given its role as a bet inhibitor, it likely impacts pathways related togene expression and cellular proliferation . BET proteins are known to play roles in various cellular processes, including cell cycle progression and apoptosis, so their inhibition could have wide-ranging effects.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide-ranging roles of BET proteins. It may lead to changes in gene expression that result in altered cell proliferation and survival . This compound is under investigation in a clinical trial for treating patients with acute myeloid leukemia or myelodysplastic syndrome , suggesting it may have anti-cancer effects.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors These could include the presence of other drugs, the patient’s health status, and specific characteristics of the target cells.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O3/c1-4-23-11-12-24(18(27)17(23)26)19(28)21-10-8-15-13(2)22-25(14(15)3)16-7-5-6-9-20-16/h5-7,9H,4,8,10-12H2,1-3H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMCEIBNOLIALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCCC2=C(N(N=C2C)C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.